molecular formula C18H16N4O2S2 B2525308 N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351640-97-5

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B2525308
CAS No.: 1351640-97-5
M. Wt: 384.47
InChI Key: FBLYPDYVIYFHKB-UHFFFAOYSA-N
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Description

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate thiourea derivatives with α-haloketones

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

    2-aminothiazole: Known for its antimicrobial and anticancer properties.

    Thiazolopyridine derivatives: Studied for their potential as anti-inflammatory and antiviral agents.

Uniqueness

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct electronic and steric properties. These unique features contribute to its diverse biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-phenyl-2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-16(14-7-4-10-25-14)21-17-20-13-8-9-22(11-15(13)26-17)18(24)19-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYPDYVIYFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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